Cas no 303027-85-2 (propyl 6-(5Z)-5-(4-chlorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylhexanoate)

propyl 6-(5Z)-5-(4-chlorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylhexanoate 化学的及び物理的性質
名前と識別子
-
- propyl (Z)-6-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate
- 3-Thiazolidinehexanoic acid, 5-[(4-chlorophenyl)methylene]-4-oxo-2-thioxo-, propyl ester
- propyl 6-(5Z)-5-(4-chlorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylhexanoate
- (Z)-propyl 6-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate
- F0207-0516
- 303027-85-2
- AKOS002196851
- propyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate
-
- インチ: 1S/C19H22ClNO3S2/c1-2-12-24-17(22)6-4-3-5-11-21-18(23)16(26-19(21)25)13-14-7-9-15(20)10-8-14/h7-10,13H,2-6,11-12H2,1H3
- InChIKey: ZMXNLVGRNPHSBL-UHFFFAOYSA-N
- ほほえんだ: S1C(=CC2=CC=C(Cl)C=C2)C(=O)N(CCCCCC(OCCC)=O)C1=S
計算された属性
- せいみつぶんしりょう: 411.0729636g/mol
- どういたいしつりょう: 411.0729636g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 10
- 複雑さ: 545
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 104Ų
- 疎水性パラメータ計算基準値(XlogP): 5.4
じっけんとくせい
- 密度みつど: 1.31±0.1 g/cm3(Predicted)
- ふってん: 521.0±60.0 °C(Predicted)
- 酸性度係数(pKa): -2.84±0.20(Predicted)
propyl 6-(5Z)-5-(4-chlorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylhexanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0207-0516-30mg |
propyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
303027-85-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0207-0516-10μmol |
propyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
303027-85-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0207-0516-5μmol |
propyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
303027-85-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0207-0516-1mg |
propyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
303027-85-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0207-0516-15mg |
propyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
303027-85-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0207-0516-3mg |
propyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
303027-85-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0207-0516-4mg |
propyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
303027-85-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0207-0516-5mg |
propyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
303027-85-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0207-0516-2μmol |
propyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
303027-85-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0207-0516-2mg |
propyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
303027-85-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
propyl 6-(5Z)-5-(4-chlorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylhexanoate 関連文献
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
propyl 6-(5Z)-5-(4-chlorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylhexanoateに関する追加情報
Propyl 6-(5Z)-5-(4-Chlorophenyl)methylidene-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-Ylhexanoate: A Comprehensive Overview
The compound with CAS No. 303027-85-2, known as propyl 6-(5Z)-5-(4-chlorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylhexanoate, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug development and material science. In this article, we will delve into its structure, synthesis, properties, and the latest research findings.
The molecular structure of propyl 6-(5Z)-5-(4-chlorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylhexanoate is characterized by a thiazolidine ring system, which is a five-membered heterocycle containing sulfur and nitrogen atoms. The presence of a methylidene group (C=CH-) at the 5-position introduces geometric isomerism, specifically the (5Z) configuration. Additionally, the molecule features a 4-chlorophenyl group, which contributes to its aromaticity and potential biological activity. The sulfanylidene group (S=) at position 2 further enhances the compound's reactivity and functional versatility.
Recent studies have highlighted the importance of thiazolidine derivatives in medicinal chemistry. For instance, researchers have explored the anti-inflammatory and antioxidant properties of similar compounds, suggesting that propyl 6-(5Z)-5-(4-chlorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-Ylhexanoate could exhibit comparable or even superior bioactivity. The hexanoate ester group attached to the thiazolidine ring may play a crucial role in modulating the compound's pharmacokinetic properties, such as absorption and distribution.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the thiazolidine core. Key steps include the formation of the methylidene group through an aldol condensation reaction and the introduction of the chlorophenyl substituent via nucleophilic aromatic substitution. The final step involves esterification to attach the hexanoate group. Optimization of these steps has been a focus of recent research to improve yield and purity.
One of the most exciting developments in this area is the exploration of propyl 6-(5Z)-5-(4-chlorophenyl)methylidene-4-Oxo-2-Sulfanylidene-thiazolidin-Ylhexanoate as a potential drug candidate for neurodegenerative diseases. Preclinical studies have demonstrated its ability to inhibit key enzymes associated with Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These findings are particularly promising given the growing need for effective treatments for neurodegenerative conditions.
Beyond its pharmacological applications, this compound has also shown potential in material science. Its thiazolidine ring system exhibits excellent thermal stability and mechanical properties, making it a candidate for advanced polymer materials. Researchers are currently investigating its use in high-performance polymers for applications in electronics and aerospace.
In terms of environmental impact, recent studies have focused on the biodegradability of propyl 6-(5Z)-5-(4-chlorophenyl)methylidene-thiazolidin-Ylhexanoate. Initial results suggest that under certain conditions, it can be metabolized by soil microorganisms without releasing toxic byproducts. This is a critical consideration for its large-scale production and use in industrial applications.
Looking ahead, collaborative efforts between chemists, biologists, and material scientists are expected to unlock further potential applications for this compound. Its unique combination of structural features makes it an ideal candidate for multifunctional materials and targeted drug delivery systems.
In conclusion, propyl 6-(5Z)-5-(4-chlorophenyl)methylidene-thiazolidin-Ylhexanoate represents a cutting-edge molecule with diverse applications across multiple disciplines. As research continues to uncover its full potential, it is poised to make significant contributions to both medicine and materials science.
303027-85-2 (propyl 6-(5Z)-5-(4-chlorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylhexanoate) 関連製品
- 1206969-77-8(1-(2-Bromo-4-fluorobenzyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one)
- 205810-04-4(ethyl 4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzoate)
- 2034432-43-2(2-({1-[2-(2-fluorophenyl)acetyl]piperidin-3-yl}oxy)pyridine-4-carbonitrile)
- 2172464-27-4(2-(tert-butoxy)carbonyl-2,8-diazaspiro4.5decane-4-carboxylic acid)
- 946266-07-5(3-fluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide)
- 1804516-29-7(Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate)
- 2229604-64-0(2-(1-bromo-2-methylpropan-2-yl)-1-methoxy-4-nitrobenzene)
- 2225169-14-0(2-Methyl-5-(trifluoromethyl)pyridine-3-boronic acid)
- 2228923-91-7(3-Methyl-2-(2-nitroethyl)thiophene)
- 2679828-69-2((2R)-3-(1H-1,2,3-triazol-1-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)




